molecular formula C8H5BrN2O2 B1379601 7-Bromobenzodiazole-5-carboxylic acid CAS No. 1354757-98-4

7-Bromobenzodiazole-5-carboxylic acid

Cat. No.: B1379601
CAS No.: 1354757-98-4
M. Wt: 241.04 g/mol
InChI Key: NGGYCSILUCEYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromobenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzodiazole-5-carboxylic acid typically involves the bromination of benzimidazole derivatives followed by carboxylation. One common method includes the reaction of 5-carboxybenzimidazole with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzodiazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Reactions: Various substituted benzimidazole derivatives.

    Oxidation Reactions: Oxidized benzimidazole compounds.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

7-Bromobenzodiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromobenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

7-bromo-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYCSILUCEYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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